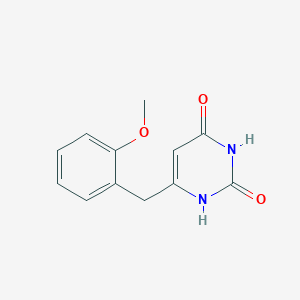

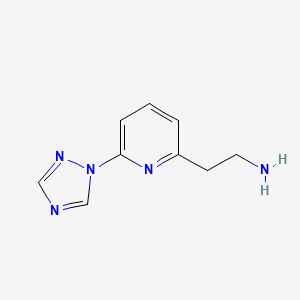

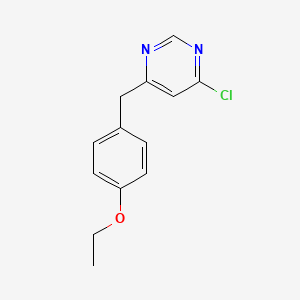

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthetic chemistry of azetidines, which includes 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, is an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .Molecular Structure Analysis

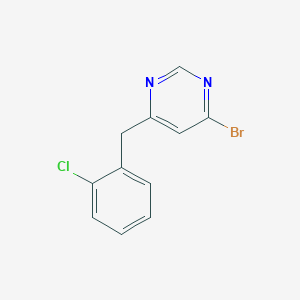

The molecular structure of this compound consists of a cyclopropyl group attached to a pyrimidine ring, which is further connected to an azetidine ring with a hydroxyl group.Chemical Reactions Analysis

The reactivity of azetidines, including this compound, is remarkable. They are excellent candidates for ring-opening and expansion reactions . The enaminone derivative of 2 H-naphtho 1,4 oxazinone was reacted with 6-amino-2-thioxo-2,3-dihydro-pyrimidin-4(1 H)-one and 6-aminopyrimidine-2,4(1 H,3 H)-dione, respectively, by heating in acetic acid to afford the respectiveAplicaciones Científicas De Investigación

Azetidines and Their Derivatives in Chemical Synthesis Azetidines, including compounds similar to 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, are valuable in chemical synthesis. Their structural characteristics enable diverse reactions, such as ring-opening to produce amides, alkenes, and amines. They can also be transformed into other useful compounds like piperidines, pyrrolidines, and pyrroles. Azetidines are synthesized from various acyclic precursors, and their derivatives are utilized in creating numerous heterocyclic compounds, including β-lactams, which are precursors for β-amino acids and other compounds. Some β-lactams have shown potential as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).

QSAR Studies for Enhancing Antibacterial Activity Quantitative structure-activity relationships (QSAR) studies involving azetidinyl compounds, similar to the one , have been conducted to understand structural requirements for enhancing antibacterial activity. These studies suggest that specific structural modifications in the azetidine moiety can significantly influence antibacterial efficacy against various bacterial strains (Okada et al., 1993).

Synthesis of Aminopyrimidine Series for Pharmacological Applications Research on aminopyrimidine compounds, structurally related to this compound, has shown their potential as 5-HT(1A) agonists. These compounds exhibit moderate potency and stability, making them relevant for pharmacological evaluations, particularly in neurological and psychiatric contexts (Dounay et al., 2009).

Investigations into Histamine H4 Receptor Ligands 2-Aminopyrimidines have been synthesized as ligands for the histamine H4 receptor, with research focusing on optimizing potency and exploring anti-inflammatory and antinociceptive activities. These findings support the potential of H4R antagonists in pain management and inflammation (Altenbach et al., 2008).

Propiedades

IUPAC Name |

1-(6-amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-8-3-9(14-4-7(15)5-14)13-10(12-8)6-1-2-6/h3,6-7,15H,1-2,4-5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBJGHVDRNYLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N3CC(C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.